Phentydrone

Description

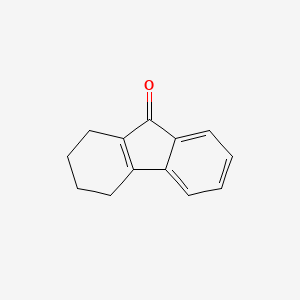

Phentydrone, systematically named 1,2,3,4-tetrahydro-9-fluorenone (THF), is a cyclic ketone derivative with a partially hydrogenated fluorene backbone. It is utilized in chemical synthesis and material science as a solvent or reaction medium, particularly in nanoparticle suspension stabilization and organic transformations . While structurally distinct from tetrahydrofuran (THF), it shares functional similarities with other cyclic ketones and polar aprotic solvents. Its applications span pharmaceutical synthesis, polymer chemistry, and nanotechnology, though its regulatory status and safety profile remain understudied compared to mainstream solvents .

Properties

CAS No. |

634-19-5 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1,2,3,4-tetrahydrofluoren-9-one |

InChI |

InChI=1S/C13H12O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7H,2,4,6,8H2 |

InChI Key |

PWTXAEYNCISTMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phentydrone can be synthesized through several methods. One common route involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Phentydrone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of phenylacetic acid or benzyl alcohol.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Phentydrone has several scientific research applications:

Medicine: Investigated for potential therapeutic applications, although its psychoactive properties limit its use.

Industry: Used in the development of new psychoactive substances and for forensic analysis.

Mechanism of Action

Phentydrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the synaptic cleft by preventing their reuptake into presynaptic neurons. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Similar Compounds

*Molecular weight estimated based on fluorenone derivatives.

Key Observations :

- Cyclic Ketones (e.g., Cyclohexanone): Like this compound, cyclohexanone is a cyclic ketone but lacks aromaticity. This compound’s partially hydrogenated structure offers intermediate polarity, enhancing its ability to stabilize polar-nonpolar interfaces in nanoparticle suspensions .

- Ether Solvents (e.g., THF, Dioxane): While THF and dioxane are ethers, this compound’s ketone group provides stronger dipole interactions, making it superior in dissolving polar organometallic compounds .

- Fully Aromatic Ketones (e.g., Fluorenone): Fluorenone’s fully conjugated system increases thermal stability but reduces solubility in nonpolar media compared to this compound.

Performance in Nanoparticle Suspension Stabilization

Table 2: Solvent Efficacy in TiO₂ Nanoparticle Suspensions

*Stability scale: 1 (worst) to 7 (best), based on deposition rates from .

Research Findings :

- This compound demonstrated the highest suspension stability for TiO₂ nanoparticles after ultrasonic treatment, outperforming water, ethanol, and cyclohexane due to its balanced polarity and compatibility with both organic and inorganic phases .

- In contrast, DMSO’s hygroscopic nature limits its utility in anhydrous systems, while cyclohexane’s nonpolarity fails to disperse hydrophilic nanoparticles effectively.

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.